
Bis(4-methoxyphenyl)phosphine oxide
Overview
Description
Bis(4-methoxyphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H15O3P. It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphine oxide moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methoxyphenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide . Another method includes the use of Grignard reagents and chlorophosphines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Organic Synthesis
BMPO is extensively used as a reagent in organic synthesis, facilitating the formation of phosphine derivatives essential for developing pharmaceuticals and agrochemicals. Its role as a ligand in transition metal-catalyzed reactions enhances reaction efficiency and selectivity.
Table 1: Examples of Reactions Involving BMPO
Reaction Type | Description | Yield (%) |
---|---|---|
Buchwald-Hartwig | Coupling of aryl halides with amines | 88 |
Suzuki-Miyaura | Cross-coupling of boronic acids with aryl halides | 90 |
Stille | Coupling of organostannanes with aryl halides | 92 |
Catalysis
BMPO acts as a ligand in various catalytic processes, including:
- Cross-Coupling Reactions : It is employed in multiple coupling reactions such as Suzuki, Heck, and Negishi reactions, which are vital for synthesizing complex organic molecules.
- Catalytic Activity : Studies have shown that BMPO enhances the catalytic activity of transition metals like palladium and iridium, leading to higher yields in organic transformations .
Biological Applications
Research is ongoing to explore the biological activities of BMPO derivatives. Some studies indicate potential applications in drug development, targeting specific biological pathways due to their unique chemical properties .
Case Study 1: Synthesis of Phosphinothioates
In a study published in Nature Communications, researchers utilized BMPO for synthesizing phosphinothioates efficiently without metal reagents, achieving yields up to 90% under mild conditions . This demonstrates the compound's versatility and effectiveness in practical applications.
Case Study 2: Nanoparticle Functionalization
BMPO has been used to functionalize europium(III) nanoparticles, enhancing their luminescent properties for potential applications in bioimaging and sensing technologies . The study highlighted the importance of BMPO in modifying nanomaterials for advanced technological applications.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl)phosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in redox reactions, influencing the reactivity and stability of the compounds it interacts with . The molecular targets and pathways involved include coordination with transition metals and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
- Bis(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
Bis(4-methoxyphenyl)phosphine oxide is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups enhance its solubility and reactivity compared to other phosphine oxides .
Biological Activity
Bis(4-methoxyphenyl)phosphine oxide (BMPO), with the molecular formula C₁₄H₁₅O₃P, is an organophosphorus compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and catalysis. This article delves into the biological activity of BMPO, highlighting its interactions with biomolecules, potential therapeutic properties, and relevant research findings.
Chemical Structure and Properties
BMPO features two 4-methoxyphenyl groups attached to a phosphine oxide moiety. The presence of methoxy groups enhances its electron-donating ability, contributing to the stability of metal complexes it forms and influencing its catalytic properties. The compound typically appears as a colorless to light yellow solid with a melting point of approximately 125 °C.
Biological Activity Overview
Research has identified several key areas of biological activity for BMPO:
- Anticancer Properties : BMPO and its derivatives are being investigated for their potential anti-cancer effects. Preliminary studies suggest that BMPO may influence biochemical pathways through mechanisms such as hydrolysis and reduction, which could affect cellular processes related to cancer progression .
- Anti-inflammatory Effects : The compound's ability to interact with various biomolecules suggests potential applications in treating inflammatory conditions. Its derivatives have shown promise in modulating inflammatory pathways.
- Antibacterial Activity : Some derivatives of BMPO have demonstrated moderate antibacterial activity against specific bacterial strains, indicating potential use in developing new antimicrobial agents .
The biological mechanisms by which BMPO exerts its effects are still under investigation. However, it is known to act as a Lewis acid scavenger in reactions, effectively binding to Lewis acids and preventing unwanted side reactions. This property may also contribute to its biological interactions by modulating the activity of various enzymes and receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of BMPO:
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of BMPO derivatives on cancer cell lines (e.g., HL-60) revealed promising results, with some compounds exhibiting significant cytotoxicity at low concentrations (IC50 values) compared to standard chemotherapeutics .
- Antibacterial Testing : Research on BMPO derivatives showed varying degrees of antibacterial activity against strains such as Bacillus subtilis, indicating the potential for developing new antibacterial agents from this compound class .
- Photocatalytic Applications : Recent studies demonstrated that BMPO can be utilized in photocatalytic processes, enhancing radical transfer reactions under visible light irradiation. This application highlights its versatility beyond traditional biological contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of BMPO, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bis(4-methoxyphenyl)phenylphosphine oxide | C₂₀H₁₉O₃P | Contains an additional phenyl group; similar applications |
Triphenylphosphine oxide | C₁₈H₁₅O | Widely used phosphine oxide; benchmark for comparison |
Diphenylphosphine oxide | C₁₂H₁₅O | Lacks methoxy groups; simpler structure but similar reactivity |
BMPO’s specific substitution pattern with methoxy groups enhances its solubility and reactivity compared to these similar compounds, making it particularly effective as a ligand in various catalytic processes.
Q & A
Q. What are the common synthetic routes for Bis(4-methoxyphenyl)phosphine oxide, and what critical parameters influence yield and purity?
Basic Research Focus
The primary synthetic route involves the oxidation of Bis(4-methoxyphenyl)phosphine using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions. Critical parameters include:
- Reaction temperature : Optimal yields are typically achieved at 60–80°C to balance reaction rate and side-product formation .
- Oxidizing agent stoichiometry : A 1:1 molar ratio of phosphine to oxidizer minimizes over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., THF or dichloromethane) enhance solubility and reaction homogeneity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures ≥98% purity, as validated by <sup>31</sup>P NMR .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound, and what key features should researchers prioritize?
Basic Research Focus
- <sup>31</sup>P NMR : A singlet resonance near δ 25–30 ppm confirms the phosphine oxide structure, with deviations indicating impurities or incomplete oxidation .
- <sup>1</sup>H NMR : Methoxy groups appear as singlets at δ ~3.8 ppm; aromatic protons show splitting patterns consistent with para-substitution .
- IR Spectroscopy : Strong P=O stretching vibrations at 1150–1250 cm<sup>-1</sup> .
- X-ray crystallography : Resolves bond angles and distances, critical for confirming stereoelectronic effects of methoxy substituents .
- Elemental analysis : Validates stoichiometry (C, H, P) to detect residual solvents or unreacted precursors .
Q. How do the electronic properties of this compound impact its utility in coordination chemistry or catalytic systems?
Advanced Research Focus
The methoxy groups act as electron-donating substituents, enhancing the ligand’s electron-rich character. This facilitates:
- Metal-ligand bonding : Strong σ-donation to transition metals (e.g., Pd, Pt), stabilizing low-oxidation-state complexes for cross-coupling reactions .
- Catalytic activity : In Suzuki-Miyaura couplings, the ligand’s electron density modulates oxidative addition/reductive elimination kinetics, improving turnover numbers .
- Spectroscopic validation : X-ray absorption spectroscopy (XAS) and density functional theory (DFT) quantify covalent contributions to metal-ligand bonds, particularly in lanthanide complexes .
Q. How can researchers reconcile contradictions in reported catalytic efficiencies of metal complexes derived from this compound?
Advanced Research Focus
Discrepancies often arise from:
- Ligand purity : Impurities ≥2% (e.g., residual phosphine) can poison catalysts. Validate purity via <sup>31</sup>P NMR and HPLC .
- Reaction conditions : Variations in solvent polarity, temperature, or metal/ligand ratios alter catalytic pathways. Standardize protocols using DOE (Design of Experiments) frameworks .
- Metal center compatibility : Test ligand performance across multiple metals (e.g., Pd vs. Ni) to identify substrate-specific effects .
- Mechanistic studies : Use kinetic isotope effects (KIE) or in situ IR to differentiate rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What methodologies integrate computational modeling with experimental data to elucidate reaction mechanisms involving this compound?
Advanced Research Focus
- DFT calculations : Model transition states and electron density maps to predict regioselectivity in cross-coupling reactions. Compare computed <sup>31</sup>P NMR shifts with experimental data to validate accuracy .
- Molecular dynamics (MD) simulations : Study solvent effects on ligand conformation during catalytic cycles .
- Machine learning : Train models on existing catalytic datasets to optimize ligand-metal-substrate combinations .
- Synchrotron studies : Pair XAS with DFT to correlate electronic structure with catalytic activity in operando conditions .
Properties
IUPAC Name |
bis(4-methoxyphenyl)-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGWFNURZJKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544341 | |
Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15754-51-5 | |
Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-methoxyphenyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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